molecular formula C11H17N3O2 B14335986 Pentyl 2,6-diaminopyridine-4-carboxylate CAS No. 100139-90-0

Pentyl 2,6-diaminopyridine-4-carboxylate

Cat. No.: B14335986
CAS No.: 100139-90-0
M. Wt: 223.27 g/mol
InChI Key: MBAQGIMTJJWJAP-UHFFFAOYSA-N
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Description

Pentyl 2,6-diaminopyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pentyl ester group attached to the 4-carboxylate position of a 2,6-diaminopyridine core. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 2,6-diaminopyridine-4-carboxylate typically involves the esterification of 2,6-diaminopyridine-4-carboxylic acid with pentanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Pentyl 2,6-diaminopyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentyl 2,6-diaminopyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of pentyl 2,6-diaminopyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

100139-90-0

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

pentyl 2,6-diaminopyridine-4-carboxylate

InChI

InChI=1S/C11H17N3O2/c1-2-3-4-5-16-11(15)8-6-9(12)14-10(13)7-8/h6-7H,2-5H2,1H3,(H4,12,13,14)

InChI Key

MBAQGIMTJJWJAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC(=NC(=C1)N)N

Origin of Product

United States

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